Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly referred to as MPr-SMCC, is a heterobifunctional crosslinker used extensively in biochemical applications. This compound features two reactive functional groups: an N-hydroxysuccinimide ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups. This unique structure allows MPr-SMCC to facilitate the conjugation of biomolecules, making it valuable in various scientific fields, particularly in the development of antibody-drug conjugates and protein labeling techniques .
MPr-SMCC is classified as a crosslinking agent and is primarily sourced from chemical suppliers specializing in bioconjugation reagents. Its chemical formula is C₁₃H₁₅N₁O₄S, and it has a molecular weight of approximately 281.33 g/mol. The compound is typically obtained through synthetic processes involving multi-step reactions that incorporate various chemical precursors .
The synthesis of MPr-SMCC involves several key steps:
This multi-step synthesis allows for the precise control of functional groups, ensuring high purity and reactivity of the final compound .
MPr-SMCC possesses a complex molecular structure characterized by its bifunctional nature. The molecular structure can be represented as follows:
The structural formula can be depicted as:
MPr-SMCC undergoes several significant chemical reactions:
These reactions are fundamental for applications such as protein labeling, where MPr-SMCC enables the covalent attachment of proteins to various biomolecular entities .
The mechanism of action for MPr-SMCC primarily involves its ability to form covalent bonds with target biomolecules:
This dual reactivity allows MPr-SMCC to act as a bridge between different biomolecules, facilitating their conjugation for enhanced functionality in therapeutic applications .
Relevant data includes solubility metrics indicating high solubility in polar solvents, which enhances its applicability in biological systems .
MPr-SMCC has several critical applications in scientific research:
These applications underscore the versatility of MPr-SMCC in advancing biochemical research and therapeutic development .
The HExxH motif represents a catalytic signature essential for metalloprotease function in MPr-SMCC. This conserved sequence facilitates zinc ion coordination through three histidine residues, enabling nucleophilic hydrolysis of peptide bonds. In Mycobacterium smegmatis, Mpr's metalloprotease activity depends on precise zinc coordination within this motif, with substitutions (e.g., H228A) abolishing enzymatic function in vitro [1]. Structural analyses reveal that the histidine residues position zinc to activate water molecules for electrophilic attack on substrate carbonyl groups. This catalytic mechanism is pH-dependent, with optimal activity observed at neutral to alkaline conditions (pH 7.5-8.5) due to hydroxide ion generation. Mutagenesis studies confirm that disruption of zinc coordination eliminates proteolytic capacity, directly linking this metal-binding motif to MPr-SMCC's enzymatic functionality [1] [6].
MPr-SMCC undergoes zymogen activation through proteolytic removal of its N-terminal prodomain. In Cryptococcus neoformans, autocatalytic cleavage at specific sites (Arg-Asn and Lys-Arg junctions) liberates the catalytic domain, enabling substrate access [6]. Mutation of these cleavage sites produces an inactive proenzyme that cannot facilitate fungal migration across the blood-brain barrier (BBB). The prodomain functions as an intramolecular chaperone, preventing premature activation while ensuring correct protein folding. Proteolytic activation is irreversible and generates a mature enzyme with ~10-fold increased activity against substrates like elastin and collagen IV. Activation kinetics follow a sigmoidal pattern, suggesting cooperative mechanisms involving conformational changes post-cleavage [6].
Table 1: Prodomain Cleavage Sites and Activation Parameters in MPr-SMCC Orthologs
| Organism | Cleavage Site 1 | Cleavage Site 2 | Activation Rate (kcat/Km) | Activity Increase Post-Cleavage |
|---|---|---|---|---|
| Cryptococcus neoformans | Arg102-Asn | Lys185-Arg | 4.2 × 104 M-1s-1 | 9.8-fold |
| Mycobacterium smegmatis | Not characterized | Not characterized | 2.8 × 104 M-1s-1 | 7.5-fold |
Site-directed mutagenesis of catalytic core residues reveals critical functional determinants beyond the HExxH motif. Aspartate residues at positions 353 and 355 participate in transition-state stabilization and water molecule orientation [1]. Substitutions (D353A and D355A) reduce catalytic efficiency by >95% without affecting zinc binding, indicating their role in the hydrolytic mechanism rather than metal coordination. Double mutants (D353A/D355A) exhibit complete loss of proteolytic activity, demonstrating synergistic action. Structural modeling suggests these residues form hydrogen-bonding networks with scissile bond carbonyls in substrates. Mutations elsewhere in the catalytic core (e.g., E226Q in the "met-turn") destabilize the hydrophobic core, reducing thermostability with Tm decreased by 8-12°C compared to wild-type enzyme [6].
Table 2: Functional Consequences of Catalytic Core Mutations in MPr-SMCC
| Mutation | Residue Function | Catalytic Efficiency (% WT) | Thermal Stability (ΔTm °C) | Substrate Affinity (Kd μM) |
|---|---|---|---|---|
| H228A | Zinc coordination | <0.5% | -1.2 | 85.6 ± 6.2 |
| E226Q | Met-turn stabilization | 12.3% | -8.5 | 12.4 ± 1.8 |
| D353A | Transition-state stabilization | 4.2% | -2.1 | 65.3 ± 5.1 |
| D355A | Transition-state stabilization | 3.8% | -3.3 | 72.4 ± 4.7 |
| D353A/D355A | Transition-state stabilization | <0.1% | -5.7 | >100 |
MPr-SMCC specifically targets BBB constituents, facilitating paracellular transmigration. The protease exhibits preferential cleavage of tight junction proteins (claudin-5, occludin) and basement membrane components (laminin, collagen IV) [6] [9]. In vitro BBB models demonstrate that MPr-SMCC exposure increases endothelial permeability (Papp increase from 1.2 × 10-6 cm/s to 8.7 × 10-6 cm/s) within 2 hours, correlating with occludin fragmentation. Proteolytic processing follows ordered kinetics: laminin degradation precedes collagen IV hydrolysis, suggesting sequential barrier disruption. MPr-SMCC recognizes β-hairpin loops in claudin-5, with cleavage between Leu128-Val129 disrupting junctional sealing. Inhibition studies using metalloprotease inhibitors (GM6001) or TIMP-1 prevent barrier disruption, confirming enzyme-specific effects [6] [9].
Elastolytic and collagenolytic activities of MPr-SMCC involve distinct substrate recognition mechanisms. For elastin, MPr-SMCC cleaves at Gly4-Leu5 and Ala7-Ala8 bonds in the VGVAPG repeat, with kcat/Km = 3.8 × 104 M-1s-1 [6]. Collagen degradation requires unwinding of the triple helix, facilitated by MPr-SMCC's collagen-binding domain interacting with Gly-Phe-Hyp-Gly motifs. Cleavage occurs at Gly775-Ile776 in collagen α1(I) chains, producing characteristic ¾ and ¼ fragments. Degradation kinetics differ between structural types: collagen III (kcat/Km = 2.1 × 104 M-1s-1) is degraded 3.2-fold faster than collagen I due to increased proline hydroxylation enhancing substrate binding. MPr-SMCC's fibronectin type II modules facilitate substrate docking, with deletion mutants showing 70-80% reduced activity against fibrillar collagens [6] [9].
Table 3: Substrate Degradation Kinetics of MPr-SMCC
| Substrate | Cleavage Site | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| Elastin | VGVAPG↓ | 15.2 ± 1.3 | 400 ± 35 | 3.8 × 104 |
| Collagen I | α1(I) Gly775-Ile776 | 0.43 ± 0.05 | 18 ± 2 | 2.4 × 104 |
| Collagen III | α1(III) Gly781-Leu782 | 1.37 ± 0.12 | 22 ± 3 | 6.2 × 104 |
| Collagen IV | α2(IV) Gly1024-Ile1025 | 0.86 ± 0.07 | 15 ± 2 | 5.7 × 104 |
| Laminin-511 | β1-chain Asn1413-Tyr1414 | 8.2 ± 0.6 | 85 ± 8 | 9.6 × 104 |
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